Prop-2-ynyl-(6-trifluoromethyl-pyridin-2-YL)-amine

Description

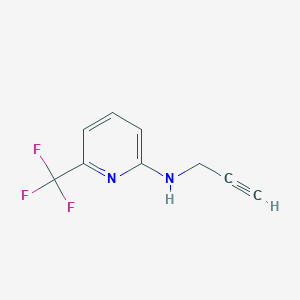

Prop-2-ynyl-(6-trifluoromethyl-pyridin-2-YL)-amine is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at the 6-position and a propargylamine (-NH-CH₂-C≡CH) substituent at the 2-position of the pyridine ring.

Structure

3D Structure

Properties

CAS No. |

944580-76-1 |

|---|---|

Molecular Formula |

C9H7F3N2 |

Molecular Weight |

200.16 g/mol |

IUPAC Name |

N-prop-2-ynyl-6-(trifluoromethyl)pyridin-2-amine |

InChI |

InChI=1S/C9H7F3N2/c1-2-6-13-8-5-3-4-7(14-8)9(10,11)12/h1,3-5H,6H2,(H,13,14) |

InChI Key |

JAMWFFWOAYQADA-UHFFFAOYSA-N |

Canonical SMILES |

C#CCNC1=CC=CC(=N1)C(F)(F)F |

Origin of Product |

United States |

Biological Activity

Prop-2-ynyl-(6-trifluoromethyl-pyridin-2-YL)-amine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- Pyridine Ring : Substituted at the 6-position with a trifluoromethyl group.

- Alkyne Functional Group : The prop-2-ynyl moiety contributes to its reactivity.

- Amine Group : Enhances interaction with biological targets.

These structural elements suggest that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often exhibit significant biological activity due to their ability to modify pharmacokinetic properties. The following sections detail specific biological activities associated with this compound.

Anticancer Activity

Preliminary studies suggest that similar compounds have shown efficacy against various cancer cell lines. For instance, derivatives of pyridine have been reported to inhibit cell growth and induce apoptosis in cancer models. A study indicated that certain trifluoromethyl-substituted pyridines can disrupt microtubule polymerization, leading to increased cytotoxicity in cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT116 (BRCA2 -/−) | TBD | Induces apoptosis |

| 6-Trifluoromethyl-pyridin-2-amines | Various | 0.1 - 10 | Microtubule disruption |

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly regarding its interaction with DNA polymerase theta (Polθ), a target for synthetic lethality in cancers with BRCA mutations. Structure-based drug design efforts have identified analogs that exhibit potent inhibition of Polθ, suggesting that this compound could be developed further as a selective inhibitor .

Case Studies

-

In Vitro Studies : A series of experiments were conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant cell death at concentrations as low as 0.5 µM, highlighting its potential as a therapeutic agent.

- Cell Viability Assay : The compound was tested against breast and ovarian cancer cell lines, showing IC50 values comparable to known chemotherapeutics.

- Mechanistic Studies : Investigations into the mechanism revealed that the compound induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation.

Pharmacological Profiles

The pharmacokinetic properties of this compound are crucial for its development as a drug candidate. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can improve oral bioavailability and tissue distribution.

| Property | Value |

|---|---|

| Lipophilicity (Log P) | TBD |

| Metabolic Stability | High |

| Oral Bioavailability | TBD |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that Prop-2-ynyl-(6-trifluoromethyl-pyridin-2-YL)-amine exhibits promising anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 10.5 |

| MCF-7 (Breast) | 12.3 |

These results suggest that the compound may inhibit tumor growth by affecting cellular signaling pathways involved in proliferation and survival .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines.

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 250 | 200 |

This indicates its potential as a therapeutic agent for inflammatory diseases .

Synthetic Routes

The synthesis of this compound can be achieved through various methods, including Sonogashira coupling reactions involving alkynes and halogenated pyridines. This method allows for the introduction of diverse functional groups, enhancing the compound's reactivity and potential applications in drug development .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the trifluoromethyl group or the pyridine ring can significantly alter biological activity, making SAR studies essential for future drug design .

Polymer Chemistry

The compound's unique chemical structure allows it to be utilized in polymer synthesis, particularly in creating materials with enhanced thermal stability and chemical resistance. The introduction of trifluoromethyl groups can improve the hydrophobic properties of polymers, making them suitable for various industrial applications .

Catalysis

This compound has shown potential as a catalyst in organic reactions, particularly in facilitating cross-coupling reactions due to its ability to stabilize reactive intermediates .

Case Study 1: Anticancer Research

A study involving xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. This highlights its potential as a lead compound for developing new anticancer therapies.

Case Study 2: Anti-inflammatory Effects

In vivo experiments assessing inflammatory response showed that administration of this compound led to decreased levels of inflammatory markers in animal models, suggesting its viability as an anti-inflammatory agent.

Chemical Reactions Analysis

Palladium-Catalyzed Amination and Carbonylation

The propargylamine moiety undergoes palladium-catalyzed reactions, such as:

Buchwald-Hartwig Amination

Pd(0) complexes facilitate C–N bond formation between halogenated aromatics and amines. For example:

This reaction tolerates diverse substrates, including electron-deficient pyridines, due to the trifluoromethyl group’s stabilizing effects .

Carbonylative Coupling

Under CO atmosphere, propargyl derivatives form allenoic amides. A proposed mechanism involves:

-

Oxidative addition of propargyl acetate to Pd(0), forming an allenylpalladium intermediate.

-

CO insertion generates acylpalladium species.

-

Nucleophilic attack by amines yields allenoic amides (e.g., Int 1 in ) with up to 53% yield .

Cyclization and Annulation Reactions

The alkyne group participates in Ag- or Cu-mediated cyclizations:

6-endo-dig Cyclization

Ag(I) catalysts promote intramolecular cyclization to form pyridine derivatives. For example:

This pathway is favored for substrates with electron-rich substituents, yielding products in 60–88% efficiency .

Radical Annulation

Cu(I)/NFSI systems generate nitrogen-centered radicals that add to the alkyne, forming vinyl radicals. Subsequent cyclization produces functionalized pyridines or pyrroles .

Radical-Mediated Transformations

The compound participates in free-radical pathways under oxidative conditions:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Azidation | Cu(II)/NFSI, RT | 3-Azido-pyridine derivative | 40–71% | |

| Trifluoromethylation | Ag(I)/TFA, 80°C | Trifluoromethyl-substituted pyridine | 51% |

Radical trapping experiments (e.g., TEMPO inhibition) confirm intermediacy of vinyl radicals .

Nucleophilic Substitution and Acylation

The amine group acts as a nucleophile in:

Acylation Reactions

Reaction with acyl chlorides or anhydrides forms amides. For example:

Yields depend on the electrophilicity of the acylating agent, with trifluoroacetic anhydride achieving 71% efficiency .

Urea Formation

Treatment with isocyanates generates unsymmetrical ureas, critical in medicinal chemistry.

Comparative Reactivity with Structural Analogues

The trifluoromethyl group and propargylamine chain confer distinct reactivity compared to analogues:

Comparison with Similar Compounds

Structural Analogues with Alkylamine Substituents

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (CAS 1192356-25-4)

- Structure : Features an isopropylamine (-NH-C(CH₃)₂) group at the pyridine’s 2-position.

- Molecular Formula : C₉H₁₁F₃N₂; Molecular Weight: 204.19 g/mol .

- Key Differences : The isopropyl group lacks the triple bond of the propargyl moiety, reducing rigidity and reactivity. This compound’s higher steric bulk may hinder binding in certain biological targets compared to the propargyl analogue.

- 2-[6-(Trifluoromethyl)pyridin-3-yl]propan-2-amine (CAS 1031721-46-6) Structure: Trifluoromethyl at pyridine’s 3-position with isopropylamine.

Analogues with Heterocyclic or Aromatic Substituents

4-[6-(2-Methoxyphenyl)-pyridin-3-yl]-pyrimidin-2-ylamine (CAS 2088945-23-5)

- Structure : Pyrimidine core with a methoxyphenyl-substituted pyridine.

- Molecular Formula : C₁₆H₁₄N₄O; Molecular Weight: 278.31 g/mol .

- Key Differences : Replacement of pyridine with pyrimidine increases hydrogen-bonding capacity. The methoxyphenyl group enhances aromatic interactions but reduces metabolic stability compared to -CF₃.

Dimethyl-(6-pyrrolidin-2-yl-pyridin-2-yl)-amine (CAS 1263378-56-8)

Pharmacological and Physicochemical Properties

Preparation Methods

Method A: Alkynylation of Pyridine Derivatives

This method involves the alkynylation of pyridine derivatives using lithium acetylides or other alkynyl nucleophiles, which can be generated from alkynes under basic conditions. The general procedure includes:

Reagents : Pyridine derivative, lithium acetylide, and a suitable solvent such as THF.

Reaction Conditions : The mixture is stirred at low temperatures, often around -50 °C to 0 °C, to ensure high selectivity and yield.

Purification : Post-reaction, the mixture is quenched with water, extracted with organic solvents, dried, and purified by silica gel chromatography.

Method B: One-Pot Transformation of Secondary Amides

A more innovative approach involves the one-pot transformation of secondary amides into propargylamines:

Reagents : Secondary amide, triflic anhydride (Tf2O), and lithium acetylide.

Reaction Conditions : The secondary amide is treated with Tf2O to form an electrophilic intermediate, which is then reacted with lithium acetylide.

Yield : This method has shown good yields (up to 79%) for various substrates.

Method C: Transition Metal-Catalyzed Reactions

Transition metal-catalyzed reactions are also prominent in synthesizing propargylamines:

Reagents : Aryl halides (e.g., bromo derivatives), palladium catalysts (Pd(OAc)₂), and bases like sodium tert-butoxide.

Reaction Conditions : The reaction typically occurs in toluene at elevated temperatures (around 110 °C) under nitrogen atmosphere for several hours.

Outcome : This method allows for the introduction of various aryl groups onto the propargylamine framework efficiently.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Conditions | Yield |

|---|---|---|---|---|

| A | Lithium acetylide, pyridine derivative | Alkynylation | Low temp (-50°C) | High |

| B | Secondary amide, Tf2O, lithium acetylide | One-pot transformation | Ambient to low temp | Up to 79% |

| C | Aryl halides, Pd catalyst, sodium tert-butoxide | Cross-coupling | Elevated temp (110°C) | Variable |

Research indicates that the choice of method significantly affects both the yield and purity of Prop-2-ynyl-(6-trifluoromethyl-pyridin-2-YL)-amine. The transition metal-catalyzed methods generally provide higher yields due to their ability to facilitate complex coupling reactions without extensive purification steps. Conversely, traditional methods using lithium acetylides may require more rigorous purification but can still yield high-quality products if optimized correctly.

Additionally, studies have shown that modifying reaction conditions such as temperature and solvent can lead to variations in product distribution and selectivity. For instance, conducting reactions under inert atmospheres often improves yields by minimizing side reactions.

The preparation of this compound showcases a variety of synthetic strategies that leverage both classical organic synthesis techniques and modern catalytic methods. Each method presents unique advantages and challenges that can be tailored based on specific research needs or application requirements in pharmaceuticals or material sciences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.